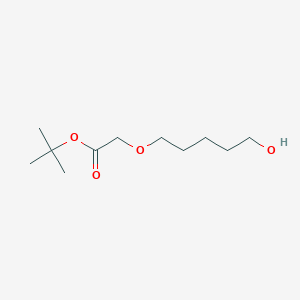

(5-Hydroxypentyloxy)-acetic acid tert-butyl ester

Descripción general

Descripción

Typically, the description of a chemical compound includes its IUPAC name, common name, and CAS number. It may also include the type of compound it is (e.g., ester, alcohol, etc.) and its role or use in industry or research .

Molecular Structure Analysis

This involves examining the compound’s molecular formula, its atomic arrangement, and its 3D structure. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and density) and chemical properties (such as reactivity and stability) .Aplicaciones Científicas De Investigación

Improved Selectivity in tert-Butyloxycarbonyl Group Removal

Bodanszky and Bodanszky (2009) discussed improving the selectivity of tert-butyloxycarbonyl group removal by using trifluoroacetic acid diluted with acetic acid, mitigating the acetylation of hydroxyl groups and formation of tert-butyl esters at free carboxyls. They suggested using phenols to dilute trifluoroacetic acid, enhancing the selectivity of the process and suppressing alkylation of amino acid side chains, making it suitable for partial deprotection in peptide synthesis (Bodanszky & Bodanszky, 2009).

Reversible Chain Transfer in Cationic Copolymerization

Hotta, Kanazawa, and Aoshima (2020) demonstrated the use of tert-butyl esters as chain transfer agents (CTAs) in the cationic copolymerization of vinyl ether and oxirane, offering a pathway for polymer chain end-functionalization. The process involved the reaction of the propagating species with tert-butyl acetate, leading to the formation of a polymer chain with an acetoxy group at one end and a tert-butyl group at the other, highlighting the potential of tert-butyl esters in polymer synthesis (Hotta, Kanazawa, & Aoshima, 2020).

Antimicrobial Activities of tert-Butyl Ester Derivatives

Miyazawa and Hashimoto (2002) explored the antimicrobial and bactericidal activities of various alkyl esters of 2-endo-hydroxy-1,8-cineole. They found that the tert-butyl acetate derivative displayed significant antimicrobial and bactericidal activities against test bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas fluorescens. This suggests the potential of tert-butyl ester derivatives in developing new antimicrobial agents (Miyazawa & Hashimoto, 2002).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 2-(5-hydroxypentoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-11(2,3)15-10(13)9-14-8-6-4-5-7-12/h12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACAVVSSCIDMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Hydroxypentyloxy)-acetic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

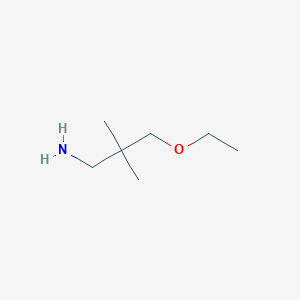

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)

![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)

![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)

![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)

![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)